molecular formula C15H21N3OS B14714198 (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((diethylamino)methyl)- CAS No. 20886-90-2

(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((diethylamino)methyl)-

Cat. No.: B14714198
CAS No.: 20886-90-2
M. Wt: 291.4 g/mol
InChI Key: IQLKRIXPVZJLFY-UHFFFAOYSA-N
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Description

(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((diethylamino)methyl)- is a heterocyclic compound that belongs to the class of benzothienopyrimidines This compound is characterized by a fused ring system consisting of a benzothiophene ring and a pyrimidine ring The presence of a diethylamino methyl group at the 2-position and a tetrahydro moiety at the 5,6,7,8-positions further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((diethylamino)methyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a benzothiophene derivative with a suitable pyrimidine precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as halogenation, nucleophilic substitution, and cyclization. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the benzothiophene or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted benzothienopyrimidines.

Scientific Research Applications

(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((diethylamino)methyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((diethylamino)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino methyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Benzothieno(2,3-d)pyrimidin-4(3H)-one: Lacks the tetrahydro and diethylamino methyl groups.

    Pyrido(3,2-d)pyrimidin-4(3H)-one: Contains a pyridine ring instead of a benzothiophene ring.

    Thieno(2,3-d)pyrimidin-4(3H)-one: Contains a thiophene ring instead of a benzothiophene ring.

Uniqueness: The presence of both the tetrahydro moiety and the diethylamino methyl group in (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((diethylamino)methyl)- distinguishes it from other similar compounds. These structural features may contribute to its unique chemical reactivity and biological activity.

Properties

CAS No.

20886-90-2

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

2-(diethylaminomethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H21N3OS/c1-3-18(4-2)9-12-16-14(19)13-10-7-5-6-8-11(10)20-15(13)17-12/h3-9H2,1-2H3,(H,16,17,19)

InChI Key

IQLKRIXPVZJLFY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1

Origin of Product

United States

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